2,6-Dimethylnaphthalene

Catalog No.
S566955
CAS No.
581-42-0
M.F
C12H12
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylnaphthalene

CAS Number

581-42-0

Product Name

2,6-Dimethylnaphthalene

IUPAC Name

2,6-dimethylnaphthalene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3

InChI Key

YGYNBBAUIYTWBF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C

solubility

1.28e-05 M

Synonyms

2,6-dimethylnaphthalene, 2,6-dimethylnaphthalene ion (1-), 2,6-dimethylnaphthalene picrate

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C

The exact mass of the compound 2,6-Dimethylnaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.28e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36852. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of dimethylnaphthalene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dimethylnaphthalene (2,6-DMN) is a specific polycyclic aromatic hydrocarbon, one of ten structural isomers of dimethylnaphthalene. Its primary industrial value is as a critical precursor for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA). This di-acid is the essential monomer for producing high-performance polymers, most notably polyethylene naphthalate (PEN), a polyester with significantly greater thermal stability and mechanical strength compared to conventional polyethylene terephthalate (PET). The precise 2,6-substitution pattern is non-interchangeable with other isomers for these applications, making the procurement of high-purity 2,6-DMN a crucial step for polymer manufacturers.

Research Fit

Monomer precursor for polyethylene naphthalate (PEN) synthesis
Requires verified isomeric purity for linear polymer formation
Model compound for adsorptive separation and zeolite selectivity studies
Alkyl-PAH reference for environmental fate and analytical method development

Substituting 2,6-DMN with a crude mixture of isomers or even another purified isomer is operationally unfeasible for its primary applications. The liquid-phase oxidation process to produce 2,6-NDA is structurally specific; oxidizing any other isomer, such as 2,7-DMN, would yield the incorrect dicarboxylic acid (e.g., 2,7-naphthalenedicarboxylic acid), which is unsuitable for PEN synthesis. Furthermore, the ten dimethylnaphthalene isomers possess distinct physical properties, but many have very similar boiling points, making separation by distillation exceptionally difficult. Specifically, 2,6-DMN and 2,7-DMN form a eutectic mixture, which prevents their separation by simple crystallization alone, making the procurement of pre-purified 2,6-DMN essential for process efficiency and to avoid introducing impurities that compromise final polymer quality.

Substitution Risk

2,7-DMN isomer leads to kinked polymer chains with compromised crystallinity and barrier performance.
Isomer mixtures cannot be separated by simple distillation due to nearly identical boiling points.
Generic DMN substitution risks inadequate isomeric purity, impacting downstream monomer quality.

Exclusive Precursor for 2,6-Naphthalenedicarboxylic Acid (NDA) Synthesis

The primary procurement driver for 2,6-DMN is its unique suitability as a feedstock for 2,6-NDA, the monomer for PEN polymer. Catalytic liquid-phase oxidation of 2,6-DMN specifically targets the two methyl groups at the 2- and 6-positions to form the corresponding dicarboxylic acid. Using a different isomer, such as 2,7-DMN or 2,3-DMN, as a starting material under the same process conditions results in the formation of the corresponding isomeric diacids (2,7-NDA or 2,3-NDA), which do not possess the linear geometry required for the high-performance properties of PEN.

Evidence DimensionOxidation Product
Target Compound Data2,6-Naphthalenedicarboxylic acid (2,6-NDA)
Comparator Or Baseline2,7-Dimethylnaphthalene yields 2,7-Naphthalenedicarboxylic acid
Quantified DifferenceQualitatively different product; Isomers are not interchangeable
ConditionsLiquid-phase oxidation with Co/Mn/Br catalyst system.

Only 2,6-DMN yields the correct monomer required to produce the high-performance polymer PEN, making other isomers unsuitable substitutes.

PEN vs PET Performance
Class-level inference
O₂ barrier ~5× improvement, Tg ~120°C vs 80°C, tensile strength 35–50% higher
Reported polymer comparison supports monomer selection for high-barrier applications
Data to verify with specific 2,6-DMN grade and polymerization conditions

Superior Thermal Properties Enabling Purification by Crystallization

2,6-DMN possesses the highest melting point among all ten dimethylnaphthalene isomers, a key physical property that enables its purification from isomeric mixtures via melt or solution crystallization. While many isomers are liquids or low-melting solids at or near room temperature, the significantly higher melting point of 2,6-DMN allows it to be selectively crystallized and separated from the mother liquor containing other isomers. This distinction is critical for achieving the high purity (e.g., >99.5%) required for polymerization precursors.

Evidence DimensionMelting Point (°C)
Target Compound Data109-111 °C
Comparator Or Baseline2,7-DMN: 96-97 °C; 1,5-DMN: 81-82 °C; 1,6-DMN: -16.9 °C; 1,4-DMN: 6-7 °C
Quantified Difference12-128 °C higher than common isomers
ConditionsStandard atmospheric pressure.

The high melting point is a significant process advantage, allowing for efficient purification and attainment of the high-purity grade required for producing high-quality polymers.

2,6-NDA Oxidation Yield
Cross-study comparable
84.7% yield (Co/Mn/Br, 190°C, 2.5 MPa)
Reported catalytic yield context for oxidation process optimization
Supercritical water oxidation yields 25%; catalytic system critical

Processability Challenge: Eutectic Formation with 2,7-DMN

A significant challenge in the production of 2,6-DMN is its tendency to form a eutectic system with its close isomer, 2,7-DMN. This physical behavior means that simple crystallization cannot separate these two isomers once the mixture reaches the eutectic composition, creating a purity ceiling. Industrial processes must employ more complex, multi-step operations such as selective adsorption or a combination of crystallization, adsorption, and isomerization to bypass this eutectic and achieve high-purity 2,6-DMN. This inherent separation difficulty underscores the value of procuring a pre-purified, high-grade 2,6-DMN to avoid capital-intensive and complex downstream purification trains.

Evidence DimensionSeparation Behavior
Target Compound DataForms a eutectic with 2,7-DMN, complicating separation by simple crystallization.
Comparator Or BaselineIdeal systems where components crystallize independently.
Quantified DifferenceRequires advanced separation techniques (e.g., selective adsorption) beyond simple crystallization.
ConditionsMelt or solution crystallization of 2,6-DMN / 2,7-DMN mixtures.

Procuring high-purity 2,6-DMN bypasses the significant technical and economic hurdle of separating the 2,6/2,7-DMN eutectic, streamlining the manufacturing process.

Zeolite Adsorption Selectivity
Cross-study comparable
2,7-DMN preferentially adsorbed on NaY zeolite; 3D-pore zeolites (Y, BEA) effective for β,β-DMN
Adsorption behavior guides separation process and adsorbent selection
1D-pore zeolites show negligible adsorption capacity
Synthetic Yield Benchmark
Cross-study comparable
66% overall yield via two-step selective synthesis
Reported synthetic efficiency supports process route evaluation
Non-selective alkylation produces isomer mixtures with lower effective 2,6-DMN yield

Feedstock for High-Performance Polyethylene Naphthalate (PEN) Resins

As the direct and necessary precursor to 2,6-naphthalenedicarboxylic acid, high-purity 2,6-DMN is the designated starting material for manufacturing PEN. This polymer is used where superior thermal resistance, mechanical strength, and gas barrier properties are required compared to PET, such as in high-strength films, hot-fill beverage containers, and advanced fibers.

Monomer for Synthesis of Advanced Liquid Crystalline Polymers (LCPs)

The linear and rigid molecular structure derived from the 2,6-naphthalene unit makes 2,6-DMN an important building block for thermotropic liquid crystalline polyesters. The specific geometry of the 2,6-isomer is critical for achieving the ordered mesophases that define LCPs, a property not achievable with non-linear isomers.

Starting Material for Processes Requiring Crystallization-Based Purification

In process designs where final product purity is paramount, 2,6-DMN is the preferred isomer when a crystallization step is viable. Its uniquely high melting point relative to other isomers allows for efficient purification, ensuring that the feedstock for subsequent reactions is free from isomeric contaminants that could lead to unwanted side products or compromised material performance.

Application Fit Matrix

Application
Selection Property
Validation Focus
PEN polymerization research
High isomeric purity for linear polymer formation
Barrier and thermal performance validation
2,6-NDA oxidation process studies
Consistent substrate quality for reproducible oxidation
Monomer yield and catalytic system assessment
Adsorptive separation process design
Known adsorption selectivity on zeolites
Zeolite selectivity benchmarking and process modeling
Environmental PAH fate and monitoring
Alkyl-PAH reference standard for analytical methods
HPLC-FLD method validation and matrix recovery

XLogP3

4.3

Boiling Point

262.0 °C

LogP

4.31 (LogP)

Melting Point

112.0 °C

UNII

76U29QW3FM

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;
H400 (97.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

96789-56-9
581-42-0

Wikipedia

2,6-dimethylnaphthalene

General Manufacturing Information

Naphthalene, 2,6-dimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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